7-Oxaspiro[3.5]nonan-1-amine hydrochloride
Description
Overview of Spirocyclic Architectures in Contemporary Organic Chemistry
Spirocyclic compounds are distinguished by a unique structural feature where two rings are connected through a single, shared atom known as the spiro atom. tandfonline.com This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional molecular architecture that stands in stark contrast to the planar structures often found in traditional aromatic compounds. researchgate.net The inherent three-dimensionality of spirocyclic scaffolds is a major advantage in fields like medicinal chemistry, as it allows for a more precise and multifaceted interaction with biological targets such as protein binding sites. researchgate.netbldpharm.com
The move away from flat, sp2-hybridized molecules towards more complex, sp3-rich structures is a prevailing trend in drug discovery, often referred to as "escaping flatland". univ.kiev.ua Spirocyclic systems are archetypal examples of sp3-rich scaffolds. bldpharm.com The incorporation of a spirocyclic core into a molecule can significantly influence its physicochemical properties. For instance, it can enhance aqueous solubility and improve metabolic stability, both of which are critical parameters in the development of viable drug candidates. tandfonline.combldpharm.com The structural novelty of spirocycles also provides opportunities for developing new intellectual property. researchgate.net As synthetic methodologies have advanced, the accessibility of diverse spirocyclic building blocks has increased, ensuring they will see even greater use in the future. tandfonline.comresearchgate.net
The Significance of Spiro[3.5]nonane Systems in Chemical Research
The spiro[3.5]nonane framework, which consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, serves as a versatile scaffold in chemical research, particularly in the design of bioactive compounds. The specific arrangement of a four-membered ring and a six-membered ring provides a unique conformational profile and vectoral projection of substituents. When heteroatoms are introduced into this framework, a diverse range of chemical properties and biological activities can be accessed.
Research into derivatives of this system has demonstrated its value. For example, a class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of diabetes. nih.gov In this context, the spirocyclic core served as a rigid scaffold to correctly orient the necessary pharmacophoric elements, leading to compounds with favorable glucose-lowering effects in animal models. nih.gov
Furthermore, the oxaspiro[3.5]nonane motif has been explored as a bioisostere for other common cyclic structures. Specifically, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been synthesized and investigated as a structural mimic of pipecolic acid. univ.kiev.ua Bioisosteric replacement is a key strategy in drug design to enhance pharmacological properties. univ.kiev.ua The introduction of the spirocyclic oxaza-scaffold can improve metabolic stability compared to more traditional piperidine-containing structures, highlighting the strategic advantage of the spiro[3.5]nonane system in overcoming common challenges in drug development. univ.kiev.ua
Contextualizing 7-Oxaspiro[3.5]nonan-1-amine Hydrochloride within Advanced Chemical Synthesis
This compound is a specific example of a functionalized spiro[3.5]nonane building block. It comprises the core 7-oxaspiro[3.5]nonane skeleton, where an oxygen atom is incorporated into the six-membered ring at the 7-position, and a primary amine group is attached to the four-membered ring at the 1-position. The hydrochloride salt form enhances the compound's stability and handling properties.
While detailed research on this specific hydrochloride salt is not extensively published, its significance can be understood by its context as a valuable synthetic intermediate. The amine group provides a reactive handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The oxygen atom within the tetrahydropyran (B127337) ring can influence the molecule's polarity and hydrogen bonding capacity.
The utility of closely related structures underscores its potential. For instance, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, demonstrating that this scaffold can be readily incorporated into more complex molecules for drug discovery purposes. univ.kiev.ua Given the proven applications of the spiro[3.5]nonane framework in medicinal chemistry, this compound represents a ready and useful building block for creating novel, three-dimensional molecules with potential biological activity. Chemical suppliers list the parent amine under CAS number 1781062-62-1, indicating its availability for research and development. bldpharm.comchemicalbook.com
Data Tables
Table 1: Physicochemical Properties of 7-Oxaspiro[3.5]nonan-1-amine and a Related Analog
| Property | 7-Oxaspiro[3.5]nonan-1-amine | 7-Azaspiro[3.5]nonan-1-amine smolecule.com |
| CAS Number | 1781062-62-1 bldpharm.comchemicalbook.com | Not specified |
| Molecular Formula | C₈H₁₅NO | C₈H₁₆N₂ |
| Molecular Weight | 141.21 g/mol | 140.23 g/mol |
| Canonical SMILES | C1CC2(CCC1O)C(C2)N | C1CC2(C1N)CCNCC2 |
| InChI Key | Not available | CCIGTPWIGSZLRT-UHFFFAOYSA-N |
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-1-2-8(7)3-5-10-6-4-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETUGBHRJDJEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Profiles of 7 Oxaspiro 3.5 Nonan 1 Amine Hydrochloride and Its Derivatives
Reactivity of the Aminic Nitrogen Center
The primary amine group in 7-Oxaspiro[3.5]nonan-1-amine hydrochloride is a nucleophilic center, capable of participating in a variety of bond-forming reactions. Its reactivity is analogous to that of other primary amines on small, strained ring systems like cyclobutylamine (B51885).
Nucleophilic Reactivity (e.g., acylation, amide bond formation)
The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic species. Acylation, the reaction with acyl halides or anhydrides, is a fundamental transformation that converts the primary amine into a stable amide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are important intermediates in medicinal chemistry and materials science.
The formation of an amide bond is a cornerstone of peptide synthesis and polymer chemistry. nih.gov In the context of 7-Oxaspiro[3.5]nonan-1-amine, this can be achieved using standard peptide coupling reagents, which activate a carboxylic acid partner for nucleophilic attack by the amine. luxembourg-bio.com These methods offer mild conditions and high yields for the formation of the amide linkage. The acylation of related cyclobutylamines has been reported to proceed efficiently under standard conditions. acs.orgacs.org
Table 1: Representative Acylation Reactions of Cycloalkylamines
| Amine Reactant | Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclobutylamine | Acetic Anhydride | N-Acetylcyclobutylamine | High | acs.org |
| Cyclobutylamine | Benzoyl Chloride | N-Benzoylcyclobutylamine | High | calstate.edu |
| Cyclopropylamine | Acetic Anhydride | N-Acetylcyclopropylamine | - | acs.org |
Formation of Imines and other Nitrogen-Containing Functional Groups
The reaction of the primary amine of 7-Oxaspiro[3.5]nonan-1-amine with aldehydes or ketones, typically under mildly acidic conditions, leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reversible reaction proceeds through a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH control is crucial for this transformation, as high acidity protonates the amine, rendering it non-nucleophilic, while low acidity is insufficient to promote the dehydration step. libretexts.org
The resulting imines can be further reduced to secondary amines or reacted with other nucleophiles. This reactivity provides a versatile handle for further functionalization of the spirocyclic scaffold.
Alkylation and Arylation Reactions
The nitrogen atom can also undergo alkylation with alkyl halides, although over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts can be a challenge to control. masterorganicchemistry.com Reductive amination, a two-step process involving imine formation followed by reduction, offers a more controlled method for the synthesis of secondary amines.
N-arylation of the primary amine can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgacs.org This powerful reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate. Studies on cyclobutylamine have shown its high reactivity in palladium-catalyzed N-arylation reactions, achieving good to excellent yields with a variety of aryl chlorides. acs.orgacs.org
Table 2: Palladium-Catalyzed N-Arylation of Cycloalkylamines
| Amine Reactant | Aryl Halide | Catalyst/Ligand | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclobutylamine | 4-Chloroanisole | Pd(OAc)₂ / adYPhos | N-(4-methoxyphenyl)cyclobutanamine | 95 | acs.orgacs.org |
| Cyclobutylamine | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / adYPhos | N-(4-nitrophenyl)cyclobutanamine | 85 | acs.orgacs.org |
| Cyclopropylamine | 4-Chloroanisole | Pd(OAc)₂ / adYPhos | N-(4-methoxyphenyl)cyclopropylamine | High | acs.orgacs.org |
Transformations Involving the Spirocyclic Ether Ring
The oxetane (B1205548) ring of 7-Oxaspiro[3.5]nonan-1-amine is a strained four-membered heterocycle, making it susceptible to ring-opening reactions under certain conditions. The stability of the oxetane ring is a critical consideration during chemical transformations targeting the amine functionality.
Ring-Opening Reactions of the Oxetane Moiety
The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. beilstein-journals.org These reactions can be initiated by either nucleophiles or electrophiles (acid-catalyzed).
Nucleophilic ring-opening of unsymmetrical oxetanes is generally regioselective, with the nucleophile attacking the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn However, strong nucleophiles are often required. In the case of 7-Oxaspiro[3.5]nonan-1-amine, intramolecular nucleophilic attack by the neighboring amine or a derivative thereof could potentially occur, although this would depend on the specific reaction conditions and the conformation of the molecule.
Acid-catalyzed ring-opening is a more common transformation for oxetanes. magtech.com.cn In the presence of a Brønsted or Lewis acid, the ether oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. Under acidic conditions, the regioselectivity can be influenced by electronic effects, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn For 7-Oxaspiro[3.5]nonan-1-amine, harsh acidic conditions used in some amine reactions could potentially lead to undesired ring-opening of the oxetane. However, studies on 3,3-disubstituted oxetanes have shown their stability towards a range of reaction conditions, including some acidic environments.
A study on 3-amido-substituted oxetanes demonstrated their intramolecular cyclization to form oxazolines in the presence of a Lewis acid like In(OTf)₃, showcasing a controlled ring-opening and subsequent bond formation. nih.gov
Oxidation Reactions of the Ether Linkage
Retention and Inversion of Configuration at the Spiro Center
The stereochemical outcome of reactions involving the spiro center of this compound and its derivatives is of significant interest in stereoselective synthesis. The quaternary spiro carbon, being a center of chirality, dictates the three-dimensional arrangement of the molecule. Transformations that affect this center can proceed with either retention or inversion of its configuration, or result in racemization.
The specific reaction pathway and the nature of the intermediates or transition states play a crucial role in determining the stereochemical outcome. For reactions proceeding through a concerted mechanism, such as an S\textsubscript{N}2-type displacement at a substituent on the spiro carbon, inversion of configuration is generally expected. Conversely, reactions that involve the formation of a planar or rapidly inverting intermediate, like a carbocation, may lead to a mixture of stereoisomers.
In the context of the 7-oxaspiro[3.5]nonane system, reactions that involve the cleavage and reformation of one of the rings at the spiro center can also lead to changes in configuration. For instance, a temporary ring-opening to a non-spirocyclic intermediate followed by re-cyclization could potentially lead to either retention or inversion, depending on the stereochemical integrity of the intermediates and the facial selectivity of the ring-closing step.
While specific studies on this compound are not extensively documented, the general principles of stereochemistry in spirocyclic systems suggest that careful selection of reagents and reaction conditions is paramount to control the configuration at the spiro center.
Table 1: Predicted Stereochemical Outcomes for Reactions at the Spiro Center
| Reaction Type | Plausible Mechanism | Predicted Stereochemical Outcome |
|---|---|---|
| Nucleophilic substitution at C4 (spiro center) | S\textsubscript{N}2 | Inversion of configuration |
| Nucleophilic substitution at C4 (spiro center) | S\textsubscript{N}1 | Racemization or mixture of stereoisomers |
| Ring-opening/ring-closing sequence | Formation of achiral or rapidly inverting intermediate | Racemization or mixture of stereoisomers |
General Reactivity of the Spiro[3.5]nonane Carbon Skeleton
The cyclobutane (B1203170) ring, being a strained four-membered ring, can undergo ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropane (B1198618) ring. The tetrahydropyran (B127337) ring is a relatively stable six-membered heterocycle. The ether oxygen can act as a Lewis base, coordinating to Lewis acids, which can activate the ring for certain transformations.
Electrophilic and Nucleophilic Substitution Reactions
The spiro[3.5]nonane skeleton of this compound is generally saturated and therefore not prone to classical electrophilic aromatic substitution. However, electrophilic attack can occur at the lone pairs of the ether oxygen or the nitrogen of the amine group. Protonation of the amine to form the hydrochloride salt is a prime example of this.
Nucleophilic substitution reactions are more plausible, particularly on the cyclobutane ring, which can be susceptible to ring-opening by nucleophiles, especially if activated by an adjacent electron-withdrawing group or under conditions that favor the relief of ring strain. The presence of the amine group, once appropriately functionalized to a good leaving group, could also allow for nucleophilic substitution at the C1 position.
Table 2: Potential Substitution Reactions on the Spiro[3.5]nonane Skeleton
| Reaction Type | Substrate Moiety | Reagents/Conditions | Potential Product |
|---|---|---|---|
| N-Alkylation | Amine | Alkyl halide, base | N-alkylated derivative |
| N-Acylation | Amine | Acyl chloride, base | N-acylated derivative |
Regioselective Functionalization of the Hydrocarbon Rings
Regioselective functionalization of the spiro[3.5]nonane framework would involve directing chemical modifications to specific positions on either the cyclobutane or the tetrahydropyran ring.
For the cyclobutane ring, the positions adjacent to the spiro center (C5 and C3) and the position bearing the amine group (C1) are key sites for potential functionalization. The reactivity at these positions will be influenced by both steric hindrance from the adjacent spiro center and the electronic effects of the amine group.
On the tetrahydropyran ring, the positions alpha to the ether oxygen (C6 and C8) are activated towards certain reactions, such as deprotonation followed by electrophilic attack, due to the inductive effect of the oxygen. The methylene (B1212753) groups at C9 and C10 are generally less reactive.
The regioselectivity of any functionalization attempt will be a delicate interplay of steric and electronic factors inherent to the spirocyclic structure, as well as the nature of the reagents and reaction conditions employed.
Table 3: Potential Sites for Regioselective Functionalization
| Ring | Position | Activating/Directing Factors | Potential Reactions |
|---|---|---|---|
| Cyclobutane | C1 | Presence of the amine group | N-functionalization, substitution |
| Cyclobutane | C2, C3 | Proximity to the amine group and spiro center | Functionalization via adjacent group participation |
| Tetrahydropyran | C6, C8 | Alpha to ether oxygen | Lithiation followed by electrophilic quench |
Molecular Architecture, Conformational Dynamics, and Stereochemistry of 7 Oxaspiro 3.5 Nonane Systems
Structural Peculiarities of the Spiro[3.5]nonane Motif
Conformational Analysis of the Fused Four- and Six-Membered Rings
The conformational behavior of the 7-oxaspiro[3.5]nonane system is a composite of the intrinsic conformational preferences of its constituent rings, the oxetane (B1205548) and the piperidine moieties, modulated by the spiro-fusion.
The Four-Membered Oxetane Ring:
The four-membered oxetane ring is inherently strained due to significant angle strain, with endocyclic bond angles deviating substantially from the ideal tetrahedral angle of 109.5°. To alleviate some of this strain, four-membered rings are not perfectly planar but exhibit a degree of "puckering". The equilibrium puckering angle in substituted oxetanes can vary, influencing the relative positions of the substituents on the ring. ugent.beacs.org This puckering is a dynamic process, and the ring can rapidly invert between different puckered conformations. The introduction of substituents can lead to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions. acs.org
The Six-Membered Piperidine Ring:
In contrast to the strained oxetane ring, the six-membered piperidine ring is significantly more flexible and typically adopts a low-energy chair conformation to minimize both angle and torsional strain. libretexts.orglibretexts.org In this conformation, the substituents can occupy either axial or equatorial positions. The chair conformation is not static and can undergo a "ring flip," interconverting the two chair forms and consequently switching the axial and equatorial positions of the substituents. masterorganicchemistry.com Alternative, higher-energy conformations for the six-membered ring, such as the boat and twist-boat, also exist, though they are generally less populated. libretexts.orgstudy.com The presence of bulky substituents or specific substitution patterns can influence the conformational equilibrium of the piperidine ring. nih.gov
Stereochemical Aspects of 7-Oxaspiro[3.5]nonan-1-amine Hydrochloride
The presence of stereocenters in the this compound molecule gives rise to multiple stereoisomers, each with potentially distinct chemical and biological properties.
Identification and Characterization of Stereoisomers
The primary stereocenter in 7-Oxaspiro[3.5]nonan-1-amine is the carbon atom bearing the amine group (C1). The presence of this chiral center means the compound can exist as a pair of enantiomers: (R)-7-Oxaspiro[3.5]nonan-1-amine and (S)-7-Oxaspiro[3.5]nonan-1-amine. These enantiomers are non-superimposable mirror images of each other.
The characterization of these stereoisomers typically involves a combination of spectroscopic and chiroptical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and identifying enantiomers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers.
| Stereoisomer | Configuration at C1 | Relationship |
| (R)-7-Oxaspiro[3.5]nonan-1-amine | R | Enantiomer |
| (S)-7-Oxaspiro[3.5]nonan-1-amine | S | Enantiomer |
Chiral Resolution Strategies
The separation of the racemic mixture of 7-Oxaspiro[3.5]nonan-1-amine into its individual enantiomers is a crucial step for stereoselective synthesis and biological evaluation. Several chiral resolution strategies can be employed for primary amines.
One of the most common methods is the formation of diastereomeric salts. rsc.org This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomer of the amine can be recovered by treatment with a base.
Another approach is chiral column chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation.
Enzymatic kinetic resolution offers a green and highly selective alternative. In this method, an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.
| Resolution Strategy | Principle | Common Agents/Methods |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Chiral acids (e.g., tartaric acid, mandelic acid). |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Chiral HPLC columns. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction with one enantiomer. | Lipases, acylases. |
Determination of Absolute Configuration
Determining the absolute configuration (R or S) of the chiral center is essential for understanding the structure-activity relationship of the enantiomers.
X-ray Crystallography: The most definitive method for determining the absolute configuration is single-crystal X-ray diffraction analysis. nih.gov If a suitable single crystal of one of the enantiomers (often as a salt with a known chiral counter-ion) can be obtained, the three-dimensional arrangement of the atoms in space can be determined unambiguously. researchgate.net
NMR Spectroscopy: In the absence of suitable crystals, NMR spectroscopy provides powerful methods for assigning absolute configuration. This often involves the preparation of diastereomeric derivatives by reacting the chiral amine with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). nih.gov The different spatial arrangement of the groups in the resulting diastereomers leads to observable differences in the chemical shifts of nearby protons or other nuclei, which can be correlated to the absolute configuration of the original amine. frontiersin.org More advanced NMR techniques, including the use of chiral solvating agents and computational modeling of NMR parameters, can also be employed. columbia.edu
Chiroptical Methods: Techniques such as circular dichroism (CD) spectroscopy can also be used to determine the absolute configuration by comparing the experimental CD spectrum with that of a reference compound of known absolute configuration or with theoretically calculated spectra.
| Method | Principle | Requirements |
| X-ray Crystallography | Direct determination of the 3D structure. | Single crystal of good quality. |
| NMR Spectroscopy | Analysis of diastereomeric derivatives or complexes. | Chiral derivatizing or solvating agents. |
| Circular Dichroism | Measurement of differential absorption of circularly polarized light. | Comparison with reference or theoretical data. |
Influence of Spirocyclic Architecture on Molecular Interactions
The spirocyclic nature of the 7-oxaspiro[3.5]nonane system, where two rings are joined by a single common atom, introduces significant conformational rigidity compared to more flexible linear or fused-ring systems. This constrained geometry has a profound influence on how these molecules interact with their environment and other molecules. Spirocycles are noted for offering a good balance between conformational rigidity and flexibility, which can be advantageous in molecular recognition processes. mdpi.com The fixed spatial orientation of the two rings in the 7-oxaspiro[3.5]nonane scaffold can lead to specific and predictable intermolecular interactions.
In the case of this compound, the presence of the aminium group introduces a primary site for strong electrostatic and hydrogen-bonding interactions. The hydrochloride salt form ensures that the amine is protonated, making it a potent hydrogen bond donor. The spirocyclic framework holds this key interacting group in a defined spatial position relative to the rest of the molecule. This can be critical in interactions with biological targets, where precise orientation is often a prerequisite for activity.
Research on related spirocyclic systems has demonstrated that this architectural motif can be leveraged in drug design. For instance, the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists highlight the utility of this scaffold in presenting functional groups in a specific three-dimensional arrangement to interact with protein binding sites. nih.gov
The conformational rigidity of the spiro[3.5]nonane system also limits the number of accessible low-energy conformations. This reduction in conformational entropy can be advantageous in binding events, as less energy is required to adopt the bioactive conformation. This principle is a cornerstone of modern medicinal chemistry, where pre-organizing a molecule for binding is a common strategy to enhance potency and selectivity.
Detailed structural studies, such as X-ray crystallography, on derivatives of the 7-oxaspiro[3.5]nonane system provide definitive evidence of their three-dimensional structure. For example, the crystal structure of anti-2-(hydroxymethyl)-7-(phenylsulfonyl)spiro[3.5]nonan-1-ol has been determined, confirming the spatial arrangement of the fused rings and substituents. tdx.cat This type of data is invaluable for understanding the precise geometry and for computational modeling of molecular interactions.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also powerful tools for elucidating the conformation of these molecules in solution. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra of various 2-oxaspiro[3.5]nonane derivatives provide insights into the preferred conformations of the rings and the stereochemical relationships between different protons. acs.orgchemicalbook.com
The table below summarizes key computational and experimental data for related spiro[3.5]nonane systems, which helps in understanding the fundamental properties of the this compound scaffold.
| Compound/System | Method | Key Findings/Data |
| 7-Oxa-2-azaspiro[3.5]nonane | Computational | Molecular Formula: C₇H₁₃NO; Molecular Weight: 127.18 g/mol . nih.gov |
| 1-Oxa-7-azaspiro[3.5]nonane | Computational | Molecular Formula: C₇H₁₃NO; Molecular Weight: 127.18 g/mol . nih.gov |
| 7-Methylene-2-oxaspiro[3.5]nonane | ¹H NMR (400 MHz, CDCl₃) | δ 4.64 (s, 2H), 4.42 (s, 4H), 2.15–2.03 (m, 4H), 1.90–1.77 (m, 4H). acs.org |
| 7-Methylene-2-oxaspiro[3.5]nonane | ¹³C NMR (126 MHz, CDCl₃) | δ 147.5, 108.0, 82.0, 40.2, 36.6, 31.4. acs.org |
| anti-2-(hydroxymethyl)-7-(phenylsulfonyl)spiro[3.5]nonan-1-ol | X-ray Diffraction | Confirmed molecular structure. tdx.cat |
Role in Scaffold Derivatization and Chemical Space Exploration
7-Oxaspiro[3.5]nonan-1-amine Hydrochloride as a Versatile Synthetic Building Block
This compound serves as a highly versatile building block in organic synthesis. The presence of a primary amine group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecules. The spirocyclic core, containing a tetrahydropyran (B127337) ring fused to a cyclobutane (B1203170) ring, imparts a distinct three-dimensional geometry to the resulting derivatives. This is a significant departure from the planar structures commonly found in many drug molecules and is a key attribute in the "escape from flatland" concept in modern drug design. univ.kiev.ua
The utility of spirocyclic building blocks like 7-Oxaspiro[3.5]nonan-1-amine is underscored by their ability to generate innovative scaffolds that creatively exploit three-dimensional space. sigmaaldrich.com This exploration of uncharted chemical territory is crucial for identifying new lead compounds in drug discovery programs. The rigid nature of the spirocyclic scaffold ensures that the appended substituents are held in well-defined spatial orientations, which can be critical for achieving high-affinity interactions with biological targets. mdpi.com
The synthesis of functionalized derivatives of related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, highlighting the chemical tractability of this scaffold. univ.kiev.uauniv.kiev.ua These synthetic approaches, which often yield multi-gram quantities of the desired compounds, demonstrate the practical applicability of these building blocks in drug design and development. univ.kiev.ua
| Property | Description | Reference |
| Scaffold Type | 7-Oxaspiro[3.5]nonane | nih.gov |
| Key Functional Group | Primary Amine Hydrochloride | N/A |
| Key Structural Feature | Spirocyclic, Three-Dimensional | sigmaaldrich.comtandfonline.com |
| Synthetic Utility | Versatile building block for derivatization | enamine.net |
Design and Synthesis of Compound Libraries Based on the 7-Oxaspiro[3.5]nonane Core
The development of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify potential drug candidates. The 7-Oxaspiro[3.5]nonane core is an attractive scaffold for the construction of such libraries due to its synthetic accessibility and the diverse range of derivatives that can be generated.
The design of these libraries often focuses on systematically varying the substituents attached to the spirocyclic core to explore the structure-activity relationship (SAR). For instance, in the development of GPR119 agonists, a novel class of 7-azaspiro[3.5]nonane derivatives was designed and synthesized. nih.gov Optimization of the substituents on the piperidine and aryl groups led to the identification of a potent agonist with a desirable pharmacokinetic profile. nih.gov This example, while involving a related azaspiro[3.5]nonane core, illustrates the principles that are applied to the design of libraries based on the 7-Oxaspiro[3.5]nonane scaffold.
The synthesis of these libraries can be achieved through various synthetic strategies, including multicomponent reactions which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net The use of such efficient synthetic methods is crucial for the timely generation of large and diverse compound libraries.
| Library Design Principle | Application to 7-Oxaspiro[3.5]nonane Core |
| Scaffold Hopping | Replacing existing cyclic systems with the 7-Oxaspiro[3.5]nonane core to explore new chemical space and intellectual property. |
| Diversity-Oriented Synthesis | Utilizing the primary amine for a wide range of reactions to generate a structurally diverse library of compounds. |
| Fragment-Based Drug Discovery | Using the 7-Oxaspiro[3.5]nonane core as a novel, three-dimensional fragment for library construction. sigmaaldrich.com |
Utilization in the Construction of Complex Molecular Architectures for Diverse Chemical Applications
The rigid and well-defined three-dimensional structure of the 7-Oxaspiro[3.5]nonane scaffold makes it an ideal component for the construction of complex molecular architectures. researchgate.net The precise spatial arrangement of substituents that can be achieved with this scaffold is highly sought after in various fields of chemistry, including medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, the incorporation of the 7-Oxaspiro[3.5]nonane core can lead to significant improvements in the pharmacological properties of a molecule. The three-dimensional nature of the scaffold can enhance target binding affinity and selectivity by allowing for more optimal interactions with the binding site of a protein. Furthermore, the introduction of a spirocyclic moiety can improve metabolic stability by blocking sites of metabolism that are present in more flexible or planar analogues. tandfonline.com
The synthesis of approved drugs containing a spirocycle demonstrates the successful application of this strategy in drug development. nih.gov While not specific to this compound, these examples provide strong evidence for the value of spirocyclic scaffolds in constructing complex and biologically active molecules. nih.gov
Contribution to Novel Heterocyclic Scaffold Development
The 7-Oxaspiro[3.5]nonane core can also serve as a starting point for the development of novel heterocyclic scaffolds. Through carefully designed synthetic transformations, the existing rings can be modified, or additional rings can be fused to the spirocyclic framework to create new and unique heterocyclic systems. mdpi.com
The development of novel spiro heterocyclic compounds is an active area of research, with new synthetic methods continually being reported. researchgate.netrsc.orgorientjchem.org These methods often employ strategies such as multicomponent reactions and stereoselective synthesis to achieve high levels of complexity and control over the final molecular architecture. researchgate.netrsc.org
The resulting novel heterocyclic scaffolds can then be used to explore new areas of chemical space and may possess unique biological activities. The inherent rigidity and three-dimensionality of the parent 7-Oxaspiro[3.5]nonane core are often carried over to the newly formed heterocyclic systems, making them attractive candidates for drug discovery and other applications.
| Starting Material | Synthetic Transformation | Resulting Heterocyclic Scaffold |
| 7-Oxaspiro[3.5]nonan-1-amine derivative | Ring-closing metathesis | Fused polycyclic spiro-heterocycle |
| 7-Oxaspiro[3.5]nonane derivative | Cycloaddition reactions | Spiro-heterocycles with additional rings |
| Substituted 7-Oxaspiro[3.5]nonanes | Intramolecular cyclization | Novel bridged or fused spirocyclic systems |
Theoretical and Computational Investigations of 7 Oxaspiro 3.5 Nonane Systems
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Oxaspiro[3.5]nonan-1-amine hydrochloride, methods like Density Functional Theory (DFT) are employed to determine its most stable three-dimensional arrangement and to analyze its electronic characteristics.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are prone to electrophilic and nucleophilic attack, respectively. In the case of this compound, the protonated amine group is expected to be a region of high positive potential, while the oxygen atom of the oxetane (B1205548) ring will exhibit a negative potential.
Furthermore, frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.
Table 1: Calculated Geometrical Parameters for 7-Oxaspiro[3.5]nonan-1-amine (Note: These are representative theoretical values and may vary based on the level of theory and basis set used in the calculation.)
| Parameter | Value |
| C-O Bond Length (Oxetane) | 1.45 Å |
| C-C Bond Length (Cyclobutane) | 1.55 Å |
| C-N Bond Length | 1.48 Å |
| O-C-C Bond Angle (Oxetane) | 92.5° |
| C-C-C Bond Angle (Cyclobutane) | 88.0° |
| C-Spiro-C Bond Angle | 109.5° |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. For 7-oxaspiro[3.5]nonane systems, this can involve modeling their synthesis or their interactions with biological targets.
For example, the synthesis of 7-Oxaspiro[3.5]nonan-1-amine may involve several steps, each with its own reaction mechanism. Computational models can be used to study the feasibility of different synthetic routes by calculating the activation energies of the transition states for each step. A lower activation energy indicates a more favorable reaction pathway.
The interaction of this compound with a biological target, such as a receptor or enzyme, can also be modeled. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of the protein. Following docking, more rigorous methods like quantum mechanics/molecular mechanics (QM/MM) can be used to study the reaction mechanism of an enzyme with the spirocyclic ligand, including the identification of key transition states.
Table 2: Theoretical Activation Energies for a Hypothetical Reaction Step (Note: This table illustrates the type of data generated from computational modeling of reaction mechanisms.)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Ring Opening | TS1 | 25.4 |
| Amine Addition | TS2 | 15.2 |
| Cyclization | TS3 | 18.9 |
Conformational Energy Landscape Profiling and Stability Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify all possible low-energy conformations of a molecule and to determine their relative stabilities. For a flexible molecule like 7-Oxaspiro[3.5]nonan-1-amine, understanding its conformational landscape is crucial.
The cyclohexane (B81311) ring can exist in several conformations, such as chair, boat, and twist-boat. The presence of the spiro-fused oxetane ring will influence the relative energies of these conformers. Computational methods can be used to perform a systematic search of the conformational space to identify all stable conformers. The energy of each conformer is calculated, and the results are used to construct a conformational energy landscape.
The relative populations of the different conformers at a given temperature can be determined using the Boltzmann distribution. This information is critical for understanding which shapes the molecule is likely to adopt in solution and how it might interact with its environment.
Predictive Design of Novel Spirocyclic Analogues
A key advantage of computational chemistry is its ability to predict the properties of molecules that have not yet been synthesized. This predictive power is extensively used in the design of novel analogues with improved properties. Starting from the 7-oxaspiro[3.5]nonane scaffold, new molecules can be designed by introducing different functional groups at various positions.
For example, computational models can be used to predict how changes to the structure of this compound will affect its electronic properties, reactivity, and binding affinity to a target protein. This "in silico" screening allows chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
By systematically modifying the core structure and calculating the properties of the resulting virtual compounds, a library of novel spirocyclic analogues can be generated. This library can then be screened for desirable characteristics, such as enhanced biological activity or improved physicochemical properties. This iterative process of design, prediction, and refinement is a cornerstone of modern drug discovery and materials science.
Conclusion and Future Research Directions
Summary of Current Understanding and Achievements in 7-Oxaspiro[3.5]nonan-1-amine Hydrochloride Research
While specific research focused solely on this compound is not extensively detailed in publicly available literature, its structural motif is emblematic of the broader class of oxa-spirocycles that are gaining prominence. Research into related structures, such as 2-oxa-7-azaspiro[3.5]nonane, highlights the synthetic accessibility and utility of this scaffold. The primary achievement in this area is the recognition that incorporating an oxygen atom into a spirocyclic system can dramatically improve properties relevant to drug development. Studies have shown that oxa-spirocycles can exhibit significantly increased water solubility and lower lipophilicity compared to their carbocyclic counterparts. nih.govrsc.orgnih.gov This modulation of physicochemical properties is a key achievement, as it addresses common challenges in drug discovery related to absorption, distribution, metabolism, and excretion (ADME).
The this compound structure, featuring a rigid spirocyclic core, an oxetane (B1205548) ring, and a primary amine, presents a versatile building block for creating analogues of bioactive molecules. researchgate.net The amine functional group provides a convenient handle for further chemical modification, allowing for its incorporation into a wide array of potential therapeutic agents. The development of synthetic routes to access such compounds, even if not for this specific molecule, demonstrates the capability of modern organic chemistry to construct complex three-dimensional structures. mdpi.com
Unexplored Avenues in the Synthesis of Oxa-Spirocyclic Amines
Despite progress, the synthesis of oxa-spirocyclic amines remains an area with considerable room for exploration. Many current synthetic methods can be lengthy and may lack the efficiency required for large-scale production and library synthesis for drug screening. researchgate.net
Key unexplored avenues include:
Catalytic Asymmetric Synthesis: The development of catalytic, enantioselective methods to construct chiral oxa-spirocyclic amines is a significant challenge. Most existing syntheses yield racemic mixtures, requiring costly and time-consuming chiral resolution steps. New strategies employing chiral catalysts could provide direct access to single enantiomers, which is crucial as the biological activity of stereoisomers can differ significantly.
Novel Cyclization Strategies: While methods like iodocyclization have proven effective, there is a need for new and more versatile cyclization reactions. nih.govrsc.orgnih.gov Exploring transition-metal-catalyzed reactions, such as C-H activation/functionalization, could offer more direct and atom-economical routes to these scaffolds from simpler starting materials. researchgate.net Photoredox and electrochemical methods are also emerging as powerful tools in organic synthesis and could be applied to forge the strained ring systems of spiro-oxetanes. tandfonline.com
Diversity-Oriented Synthesis: There is a need for synthetic routes that allow for the rapid generation of a wide variety of substituted oxa-spirocyclic amines. This would involve developing methods where different functional groups can be easily introduced onto the spirocyclic core, enabling a more thorough exploration of the structure-activity relationship (SAR) in drug discovery programs. researchgate.net
Flow Chemistry and High-Throughput Synthesis: Adapting existing synthetic routes or developing new ones that are amenable to flow chemistry and automated high-throughput synthesis would accelerate the discovery of new bioactive compounds. nih.gov This would enable the rapid production and screening of large libraries of oxa-spirocyclic amine derivatives.
Emerging Trends and Challenges in Spirocyclic Chemistry and its Applications
The field of spirocyclic chemistry is experiencing a renaissance, driven by the increasing demand for novel, three-dimensional molecules in drug discovery. tandfonline.comresearchgate.net
Emerging Trends:
Increased Three-Dimensionality: A major trend is the move away from flat, aromatic structures towards more three-dimensional molecules with a higher fraction of sp³-hybridized carbon atoms. tandfonline.com Spirocycles are ideal scaffolds for this purpose, as they rigidly hold substituents in defined spatial orientations, which can lead to improved potency and selectivity for biological targets. dndi.orgnih.gov
Bioisosteric Replacement: Spirocyclic motifs, including oxa-spirocycles, are increasingly being used as bioisosteres for common functional groups in drug molecules, such as gem-dimethyl groups or carbonyls. acs.org For instance, spirocyclic oxetanes can serve as replacements for morpholines or piperazines, often leading to improved metabolic stability, solubility, and reduced off-target effects. researchgate.nettandfonline.com
Fragment-Based Drug Discovery (FBDD): The use of spirocyclic fragments in FBDD is gaining traction. These rigid, three-dimensional fragments can explore protein binding pockets more effectively than their linear counterparts, providing high-quality starting points for the development of potent and selective inhibitors. tandfonline.com
Challenges:
Synthetic Complexity: The primary challenge remains the synthetic complexity associated with constructing spirocyclic systems. researchgate.netnih.gov While new methods are continuously being developed, the synthesis of spirocycles often requires more steps and can be more challenging to scale up compared to simpler, linear molecules.
Predictive Modeling: Accurately predicting the conformational preferences and biological activities of spirocyclic compounds remains a challenge for computational chemistry. The rigidity of the spirocyclic core can simplify conformational analysis, but the subtle interplay of steric and electronic effects can be difficult to model accurately.
Expanding Chemical Space: While the number of commercially available spirocyclic building blocks is growing, there is still a need to expand the diversity of available scaffolds. researchgate.netdndi.orgnih.gov This includes developing synthetic routes to novel spirocyclic systems with different ring sizes, heteroatom compositions, and substitution patterns.
Q & A
Q. Critical Parameters :
- Reagent Selection : Oxidizing agents (e.g., CrO₃) and nucleophiles (e.g., halides) influence reaction pathways.
- Purity Control : Post-synthesis purification via recrystallization or chromatography is essential, as residual solvents or byproducts (e.g., ketones from oxidation) may affect downstream applications .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Question
Methodological Answer:
Spectroscopic Techniques :
- UV/Vis : λmax ~255 nm (useful for concentration determination) .
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure and amine proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., C₉H₁₆ClNO requires exact mass matching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
